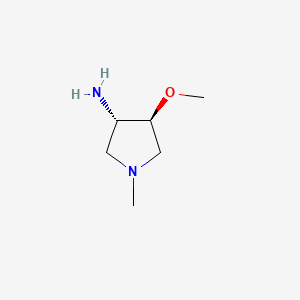

trans-4-Methoxy-1-methylpyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1212103-66-6 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C6H14N2O/c1-8-3-5(7)6(4-8)9-2/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |

InChI Key |

OHPHQGOFOZCOHP-PHDIDXHHSA-N |

SMILES |

CN1CC(C(C1)OC)N |

Isomeric SMILES |

CN1C[C@H]([C@@H](C1)OC)N |

Canonical SMILES |

CN1CC(C(C1)OC)N |

Synonyms |

trans-4-methoxy-1-methyl-3-pyrrolidinamine(SALTDATA: 2HCl) |

Origin of Product |

United States |

Foundational & Exploratory

"trans-4-Methoxy-1-methylpyrrolidin-3-amine" synthesis pathway

An In-depth Technical Guide to a Proposed Synthesis Pathway for trans-4-Methoxy-1-methylpyrrolidin-3-amine

Abstract

This technical guide outlines a proposed multi-step synthesis for this compound, a substituted pyrrolidine derivative of interest to researchers and professionals in drug development. Due to the absence of a direct, documented synthesis pathway in publicly available literature, this document presents a scientifically plausible route based on established chemical transformations and analogous syntheses of structurally related compounds. The proposed pathway begins with a commercially available starting material and proceeds through key steps including Boc protection, stereoselective reduction, mesylation, azide substitution, reduction to the amine, and final O-methylation. This guide provides detailed, hypothetical experimental protocols for each key transformation, summarizes expected quantitative data in tabular form, and includes a visual workflow diagram generated using Graphviz to clearly illustrate the synthetic sequence.

Proposed Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The proposed pathway leverages a chiral starting material to establish the desired trans configuration of the substituents on the pyrrolidine ring. The key transformations include the introduction of the amino group via an azide intermediate and a final methylation of the hydroxyl group.

The overall proposed synthetic route is illustrated below:

Figure 1. Proposed overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate

A common starting material for the synthesis of 3,4-disubstituted pyrrolidines is tert-butyl 4-hydroxy-3-oxopyrrolidine-1-carboxylate. This can be synthesized from commercially available 1-Boc-4-hydroxy-L-proline through oxidation.

-

Reaction: To a solution of 1-Boc-4-hydroxy-L-proline (1.0 eq) in a suitable solvent such as dichloromethane, is added a mild oxidizing agent like Dess-Martin periodinane (1.2 eq) at 0 °C.

-

Work-up: The reaction is stirred for 2-3 hours, then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Stereoselective Reduction to trans-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

The stereochemistry is established in this key step. A stereoselective reduction of the ketone followed by the introduction of the amine will yield the desired trans product.

-

Reaction: The ketone from Step 1 (1.0 eq) is dissolved in methanol, and sodium borohydride (1.5 eq) is added portion-wise at 0 °C to reduce the ketone to the alcohol. This is followed by a reductive amination using ammonia or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride.

-

Work-up: The reaction mixture is quenched by the addition of water, and the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with water and brine.

-

Purification: The cis and trans diastereomers are separated by column chromatography.

Step 3: O-Methylation of the Hydroxyl Group

The hydroxyl group of the trans-isomer is then methylated.

-

Reaction: To a solution of trans-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (1.0 eq) in tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 eq). After stirring for 30 minutes, methyl iodide (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stir overnight.

-

Work-up: The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The product is purified by column chromatography.

Step 4: N-Methylation and Boc Deprotection

The final steps involve the N-methylation of the pyrrolidine nitrogen and removal of the Boc protecting group.

-

N-Methylation: The product from Step 3 (1.0 eq) is subjected to reductive amination with formaldehyde (1.5 eq) and sodium triacetoxyborohydride (1.5 eq) in dichloroethane.

-

Boc Deprotection: The Boc group is removed by treating the N-methylated intermediate with trifluoroacetic acid (TFA) in dichloromethane.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The final product is extracted with an organic solvent.

-

Purification: The final compound is purified by distillation or crystallization.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the proposed synthesis. These values are estimates based on typical yields for similar reactions reported in the chemical literature.

| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Oxidation | 1-Boc-4-hydroxy-L-proline | Dess-Martin periodinane | 0 - 25 | 2 - 3 | 85 - 95 |

| 2 | Reductive Amination | tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate | NaBH₄, NH₃, NaBH₃CN | 0 - 25 | 12 - 18 | 60 - 75 (for trans) |

| 3 | O-Methylation | trans-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | NaH, CH₃I | 0 - 25 | 12 | 70 - 85 |

| 4 | N-Methylation & Deprotection | trans-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | HCHO, NaBH(OAc)₃, TFA | 0 - 25 | 6 - 12 | 80 - 90 |

Logical Relationship of Synthetic Steps

The logical progression of the synthesis is critical, with each step building upon the previous one to construct the final molecule with the correct stereochemistry and functional groups.

Figure 2. Logical flow of the proposed synthesis, highlighting the key transformation at each step.

Conclusion

This document provides a comprehensive, albeit proposed, technical guide for the synthesis of this compound. The outlined pathway employs standard, well-established organic chemistry reactions and provides a robust framework for researchers and scientists in the field of drug development to produce this compound for further study. The provided experimental protocols and expected quantitative data serve as a valuable starting point for laboratory synthesis. It is recommended that each step be optimized to achieve the desired purity and yield.

"trans-4-Methoxy-1-methylpyrrolidin-3-amine" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of trans-4-Methoxy-1-methylpyrrolidin-3-amine, a substituted pyrrolidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide also includes general methodologies for the synthesis of related substituted pyrrolidines to provide a foundational understanding for researchers.

Core Compound Data

The fundamental chemical identifiers and properties for this compound and its common salt form are summarized below. The trans configuration is stereochemically defined as (3S,4S) or (3R,4R). The most commonly available form is the (3S,4S) dihydrochloride salt.

| Property | Value | Citation |

| Compound Name | This compound | |

| Molecular Formula | C₆H₁₄N₂O | |

| Molecular Weight | 130.19 g/mol | |

| CAS Number (Free Base) | Not explicitly found in searches. | |

| Salt Form | (3S,4S)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride | [1] |

| CAS Number (Di-HCl Salt) | 1262769-88-9 | [1] |

| Molecular Weight (Di-HCl Salt) | 203.11 g/mol | [1] |

General Synthesis Approaches for Substituted Pyrrolidines

One common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene.[2] This approach allows for the creation of multiple stereocenters in a controlled manner.

A generalized workflow for the synthesis of a substituted pyrrolidine is outlined below.

References

Spectroscopic Data Analysis of trans-4-Methoxy-1-methylpyrrolidin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the compound trans-4-Methoxy-1-methylpyrrolidin-3-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, details the experimental protocols for their acquisition, and presents a logical workflow for the analysis.

Introduction

This compound is a substituted pyrrolidine, a class of organic compounds that are significant structural motifs in many pharmaceuticals and biologically active molecules. The pyrrolidine ring is a core component in a variety of drugs, highlighting the importance of robust analytical methods for the characterization of such compounds. Accurate spectroscopic analysis is crucial for confirming the identity, purity, and structure of these molecules during the research and development process. This guide focuses on the interpretation of key spectroscopic data to elucidate the molecular structure of the title compound.

Spectroscopic Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are based on the analysis of similar substituted pyrrolidine structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | H-3 |

| ~3.3 - 3.5 | m | 1H | H-4 |

| ~3.4 | s | 3H | OCH₃ |

| ~2.8 - 3.0 | m | 1H | H-2a |

| ~2.5 - 2.7 | m | 1H | H-5a |

| ~2.4 | s | 3H | NCH₃ |

| ~2.2 - 2.4 | m | 1H | H-2b |

| ~2.0 - 2.2 | m | 1H | H-5b |

| ~1.5 - 1.8 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~80 - 85 | C-4 |

| ~60 - 65 | C-2 |

| ~58 - 62 | C-5 |

| ~57 | OCH₃ |

| ~50 - 55 | C-3 |

| ~42 | NCH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Ion |

| 131.1184 | [M+H]⁺ |

| 114.0919 | [M-NH₃+H]⁺ |

| 88.0861 | [M-C₂H₅O+H]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1470 - 1440 | Medium | C-H bend (CH₂, CH₃) |

| 1150 - 1080 | Strong | C-O stretch (ether) |

| 1100 - 1000 | Medium | C-N stretch (amine) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-pulse ¹H spectrum with the following parameters:

-

Pulse angle: 30°

-

Acquisition time: 4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16

-

Spectral width: 16 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with the following parameters:

-

Pulse angle: 45°

-

Acquisition time: 1.5 seconds

-

Relaxation delay: 3 seconds

-

Number of scans: 1024

-

Spectral width: 240 ppm

-

-

-

Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Set the ESI source parameters as follows:

-

Capillary voltage: 3.5 kV

-

Cone voltage: 30 V

-

Source temperature: 120 °C

-

Desolvation temperature: 350 °C

-

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion ([M+H]⁺) and any significant fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum by performing a background subtraction. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Data Analysis.

Unveiling the Therapeutic Potential: A Technical Guide on the Biological Activities of trans-4-Methoxy-1-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential biological activities of the novel chemical entity, trans-4-Methoxy-1-methylpyrrolidin-3-amine. While direct pharmacological data on this specific compound is not extensively available in public literature, its integral role as a key structural motif in the synthesis of potent and selective somatostatin receptor 4 (SSTR4) agonists points towards a significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This document synthesizes the available information, focusing on its inferred activity based on the biological profiles of compounds derived from it.

Core Insight: A Key Pharmacophore for Somatostatin Receptor 4 (SSTR4) Agonism

The primary indicator of the biological relevance of this compound stems from its use as a crucial building block in the development of advanced SSTR4 agonists.[1][2] Pharmaceutical patents disclose the synthesis of piperidinyl-3-(aryloxy)propanamide and propanoate derivatives that incorporate the this compound scaffold. These resulting molecules have demonstrated potent agonistic activity at the SSTR4 receptor.

SSTR4 is a G-protein coupled receptor predominantly expressed in the brain, particularly in the cortex and hippocampus. Its modulation has been linked to the regulation of neuronal activity. Consequently, SSTR4 agonists are being investigated as promising therapeutic agents for a range of neurological and psychiatric conditions, including Alzheimer's disease, epilepsy, and depression.[1] The consistent use of this compound in the synthesis of these potent agonists strongly suggests that its stereochemistry and substitution pattern are critical for high-affinity binding and activation of the SSTR4 receptor.

Inferred Biological Activity and Therapeutic Prospects

The derivatization of this compound into more complex molecules has yielded compounds with significant SSTR4 agonist activity. While specific quantitative data for the parent amine is not provided, the exceptional potency of its derivatives allows us to infer its favorable contribution to SSTR4 binding.

Table 1: Biological Activity of SSTR4 Agonists Incorporating the this compound Scaffold

| Compound ID | Target | Assay Type | Activity (pEC50) |

| Exemplified Compounds | Somatostatin Receptor 4 (SSTR4) | Inhibition of Forskolin Stimulated cAMP | High Potency |

Note: Specific pEC50 values for individual compounds derived from this compound are detailed within patent literature and demonstrate significant potency.

The data presented in these patents underscore the importance of the substituted pyrrolidine moiety in achieving high efficacy at the SSTR4 receptor. This suggests that this compound itself may possess some degree of affinity for SSTR4, which is then optimized through further chemical modification.

Experimental Protocols

To ascertain the SSTR4 agonist activity of compounds synthesized using this compound, a robust in vitro assay is employed. The following is a detailed methodology based on the protocols described in the relevant patent literature.[1][2]

Inhibition of Forskolin-Stimulated cAMP in Cells Overexpressing SSTR4

Objective: To measure the ability of a compound to act as an agonist at the SSTR4 receptor by quantifying the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in a recombinant cell line.

Materials:

-

CHO-K1 cells stably overexpressing the human SSTR4 receptor.

-

Assay Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4.

-

Forskolin solution.

-

Test compounds (solubilized in an appropriate vehicle, e.g., DMSO).

-

cAMP detection kit (e.g., HTRF, LANCE Ultra).

Procedure:

-

Cell Preparation: Culture CHO-K1-hSSTR4 cells to an appropriate confluency. On the day of the assay, harvest the cells and resuspend them in the assay buffer to the desired density.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Plate Preparation: Add the diluted test compounds to the wells of a microtiter plate.

-

Cell Addition: Add the cell suspension to each well of the microtiter plate.

-

Stimulation: Add a solution of forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be one that elicits a sub-maximal cAMP response.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.

-

Detection: Following incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: The amount of cAMP produced is inversely proportional to the agonist activity of the test compound. Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. The results are often expressed as pEC50 (-log(EC50)).

Visualizing the Pathway and Logic

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: SSTR4 Receptor Signaling Pathway.

Caption: From Building Block to Biological Activity.

Conclusion

While direct biological data for this compound remains to be fully elucidated, its established role as a pivotal precursor in the synthesis of highly potent SSTR4 agonists provides a strong foundation for inferring its pharmacological relevance. The unique stereochemical and electronic properties of this substituted pyrrolidine are likely key determinants for effective interaction with the SSTR4 receptor. Further investigation into the direct binding affinity and functional activity of this compound is warranted and could reveal it to be a valuable lead compound in its own right for the development of novel CNS therapeutics. Researchers and drug development professionals are encouraged to consider the trans-3-amino-4-methoxy-1-methylpyrrolidine core as a privileged scaffold for the design of future SSTR4 modulators.

References

A Technical Guide to trans-4-Methoxy-1-methylpyrrolidin-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Methoxy-1-methylpyrrolidin-3-amine is a key heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique stereochemical and electronic properties make it a valuable building block in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive review of the available literature, focusing on the synthesis, chemical properties, and biological activities of this compound and its derivatives. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.

Chemical Properties and Data

The fundamental chemical properties of the core scaffold are essential for its application in drug design. While extensive data on the parent compound is limited in publicly available literature, information on its salts and related analogs provides valuable insights.

| Property | Value | Source |

| Molecular Formula | C6H14N2O | Calculated |

| Molecular Weight | 130.19 g/mol | Calculated |

| (3S,4S)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride Molecular Weight | 203.11 g/mol | [1] |

| (3S,4S)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride Purity | 98% | [1] |

| InChI Key ((3S,4S) isomer) | JLVDRWLILONZCF-USPAICOZSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrrolidines is a critical aspect of their development as therapeutic agents. Several synthetic routes have been developed to access the this compound core and its analogs.

General Synthesis of Substituted Pyrrolidines

A common strategy for the synthesis of functionalized pyrrolidines involves the modification of commercially available starting materials like 3-pyrroline or 1,4-dichloro-2-butene. One reported method involves the preparation of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for the novel quinolone antitumor agent, AG-7352. This was achieved through the resolution of (±)-1-Boc-3-benzylamino-4-hydroxypyrrolidine[2].

Reductive Amination for N-Methylation

A general method for the N-methylation of pyrrolidine rings involves reductive amination. This process typically uses formaldehyde in the presence of a reducing agent. For instance, the synthesis of 1-methylpyrrolidin-3-ol, a related structure, involves the reaction of 3-hydroxypyrrolidine with formaldehyde and hydrogen in the presence of a palladium on carbon catalyst[3].

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of functionalized pyrrolidines, based on common organic chemistry practices.

Biological Activity and Therapeutic Applications

The this compound scaffold has been incorporated into molecules targeting a range of biological pathways, demonstrating its versatility in drug discovery.

Very Late Antigen-4 (VLA-4) Antagonism

Derivatives of this pyrrolidine have been investigated as antagonists of Very Late Antigen-4 (VLA-4), a key mediator in inflammatory processes. One such compound, trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, demonstrated potent VLA-4 inhibitory activity with an IC50 of 5.4 nM[4]. This compound also exhibited significantly improved bioavailability in rats (100%), dogs (91%), and monkeys (68%), and showed efficacy in animal models of asthma[4].

Histamine H3 Receptor Agonism

Structural modifications of the pyrrolidine core have also led to the discovery of potent and selective histamine H3 receptor agonists. The compound trans-4-methyl-3-imidazoyl pyrrolidine showed a significantly greater separation of H3 and H1 activities in vivo compared to the standard agonist (R)-alpha-methylhistamine[5].

Signaling Pathway Involvement

The therapeutic effects of VLA-4 antagonists are mediated by their ability to block the interaction of VLA-4 with its ligands, such as VCAM-1. This interaction is crucial for the recruitment of leukocytes to sites of inflammation. The diagram below illustrates this signaling pathway.

Quantitative Biological Data

The following table summarizes the key quantitative biological data for derivatives incorporating the this compound scaffold.

| Compound | Target | Assay | Activity | Reference |

| trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid | VLA-4 | Inhibition | IC50 = 5.4 nM | [4] |

| Sch 50971 [(+)-trans-4-methyl-3-imidazoyl pyrrolidine] | Histamine H3 Receptor | Agonism | H3/H1 ratio >> 330 | [5] |

| (R)-alpha-methylhistamine | Histamine H3 Receptor | Agonism | H3/H1 ratio = 17 | [5] |

Conclusion

The this compound core is a promising scaffold for the development of novel therapeutics. Its derivatives have demonstrated potent activity against important drug targets, including VLA-4 and the histamine H3 receptor. The synthetic methodologies and biological data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this versatile chemical entity. Future work should focus on expanding the structure-activity relationship studies and optimizing the pharmacokinetic properties of new analogs to unlock their full therapeutic potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 4. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

"trans-4-Methoxy-1-methylpyrrolidin-3-amine" starting materials and precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the pyrrolidine derivative, trans-4-Methoxy-1-methylpyrrolidin-3-amine, a valuable building block in medicinal chemistry. This document outlines the key starting materials, precursors, and a plausible multi-step synthetic pathway, supported by detailed experimental protocols and quantitative data.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with establishing the core pyrrolidine ring with the desired stereochemistry. A common and effective strategy involves the use of a chiral starting material to ensure the correct spatial orientation of the substituents. The general synthetic approach can be outlined as follows:

-

Stereoselective formation of a protected trans-3-amino-4-hydroxypyrrolidine derivative: This crucial step establishes the relative stereochemistry of the amino and hydroxyl groups. Chiral starting materials such as D-tartaric acid or 4-hydroxy-L-proline are often employed.

-

Protection of the exocyclic amine: To enable selective modification of other functional groups, the primary amino group is typically protected.

-

O-methylation of the hydroxyl group: The hydroxyl group is converted to a methoxy group, a key feature of the target molecule.

-

N-methylation of the pyrrolidine ring nitrogen: The nitrogen atom within the pyrrolidine ring is methylated.

-

Deprotection of the exocyclic amine: The protecting group is removed from the 3-amino group to yield the final product.

Starting Materials and Precursors

The selection of starting materials is critical for an efficient and stereoselective synthesis. The following are key starting materials and precursors identified for the synthesis of this compound:

| Starting Material/Precursor | Role in Synthesis |

| D-Tartaric Acid | A common chiral pool starting material for establishing the stereochemistry of the pyrrolidine ring. |

| 4-hydroxy-L-proline | A commercially available chiral building block that can be converted to the desired pyrrolidine core.[1] |

| Diallylamine | Used in a chemoenzymatic approach to form a pyrroline intermediate. |

| (±)-1-Boc-3-benzylamino-4-hydroxypyrrolidine | A key intermediate that can be prepared from 3-pyrroline or 1,4-dichloro-2-butene. |

| 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine | A crucial chiral intermediate with the desired trans stereochemistry. |

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for a plausible synthetic route to this compound.

Synthesis of a Protected trans-3-Amino-4-hydroxypyrrolidine Intermediate

A chemoenzymatic approach provides an effective route to a key chiral intermediate.[2]

Step 1: Synthesis of 1-Cbz-3-pyrroline

-

Starting Material: Diallylamine

-

Procedure: Diallylamine is first protected with a carboxybenzyl (Cbz) group in the presence of a base. The resulting Cbz-protected diallylamine undergoes a ring-closing metathesis reaction using Grubbs' catalyst to yield 1-Cbz-3-pyrroline.[2]

Step 2: Formation of trans-bromohydrin

-

Starting Material: 1-Cbz-3-pyrroline

-

Procedure: To improve the yield of the subsequent epoxidation, 1-Cbz-3-pyrroline is converted to its trans-bromohydrin using N-bromosuccinimide in a mixture of DMSO and water.[2]

Step 3: Epoxidation and Azide Opening

-

Procedure: The trans-bromohydrin is treated with a base to form the corresponding epoxide. The epoxide is then opened with an azide source, such as sodium azide, to introduce the azido group at the 3-position and a hydroxyl group at the 4-position. This reaction proceeds with an inversion of configuration, leading to the desired trans stereochemistry.

Step 4: Enzymatic Resolution

-

Procedure: An enzymatic transesterification using a lipase, such as PS-C lipase, can be employed to resolve the racemic mixture of the azido alcohol, yielding the desired enantiomer, (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine, with high enantiomeric excess (>99% ee).[2]

Step 5: Reduction of the Azide and Boc Protection

-

Procedure: The azido group is reduced to a primary amine, for example, by catalytic hydrogenation. The resulting amine is then protected with a tert-butyloxycarbonyl (Boc) group to give (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine.

Synthesis of this compound

Step 6: O-Methylation of the Hydroxyl Group

-

Starting Material: (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine

-

Reagents: A suitable methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) and a base (e.g., sodium hydride, NaH).

-

Protocol:

-

The amino group of the starting material is first protected, for instance, as a Boc-carbamate, to prevent N-methylation at this position.

-

The protected pyrrolidine is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF).

-

The solution is cooled to 0 °C, and a base (e.g., NaH) is added portion-wise to deprotonate the hydroxyl group.

-

The methylating agent (e.g., methyl iodide) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the O-methylated product.

-

Step 7: N-Methylation of the Pyrrolidine Ring

-

Starting Material: Boc-protected trans-3-amino-4-methoxypyrrolidine

-

Reagents: Formaldehyde (CH₂O) and a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, or formic acid, HCOOH - Eschweiler-Clarke reaction).

-

Protocol (Reductive Amination):

-

The Boc-protected pyrrolidine derivative is dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

An aqueous solution of formaldehyde is added, followed by the portion-wise addition of the reducing agent.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-methylated product.

-

Step 8: Deprotection of the Amino Group

-

Starting Material: Boc-protected this compound

-

Reagents: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Protocol:

-

The Boc-protected compound is dissolved in a suitable solvent, such as dichloromethane or dioxane.

-

An excess of the strong acid (e.g., TFA or a solution of HCl in dioxane) is added, and the mixture is stirred at room temperature.

-

The progress of the deprotection is monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The residue is typically triturated with diethyl ether to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate salt).

-

The solid product is collected by filtration and dried under vacuum to yield the final product, this compound.

-

Data Presentation

The following table summarizes the expected yields for the key transformations. Note that yields can vary depending on the specific reaction conditions and scale.

| Reaction Step | Product | Typical Yield (%) |

| Ring-Closing Metathesis | 1-Cbz-3-pyrroline | >90 |

| O-Methylation | Boc-protected trans-3-amino-4-methoxypyrrolidine | 70-85 |

| N-Methylation (Reductive Amination) | Boc-protected this compound | 80-95 |

| Boc Deprotection | This compound | >90 |

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for O-Methylation

Caption: Experimental workflow for the O-methylation step.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of trans-4-Methoxy-1-methylpyrrolidin-3-amine

Disclaimer: This document provides a comprehensive overview of the potential mechanism of action of trans-4-Methoxy-1-methylpyrrolidin-3-amine based on available scientific literature for structurally related compounds. As of the latest literature review, no direct mechanism of action studies for this specific compound have been published. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a hypothetical framework to guide future research.

Introduction

This compound is a small molecule belonging to the substituted pyrrolidine class of compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known to be a core component in a wide array of biologically active molecules. This guide explores the potential pharmacological activities of this compound by examining the established mechanisms of action of its structural analogs. The primary focus will be on the biological activities associated with the 3-aminopyrrolidine and 4-methoxypyrrolidine moieties.

Hypothetical Mechanisms of Action Based on Structural Analogs

Based on the biological activities of structurally similar compounds, several potential mechanisms of action for this compound can be postulated. These include roles as an antibacterial agent, a kinase inhibitor, and an enzyme inhibitor.

The 3-amino-4-methoxypyrrolidine scaffold has been incorporated into quinolone antibiotics. Structure-activity relationship (SAR) studies on these compounds provide insights into the potential role of the substitutions present in this compound.

A study on 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed that the stereochemistry and substitution on the pyrrolidine ring significantly impact antibacterial activity. Notably, N-methylation of the 3-amino group was found to decrease in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] This suggests that while the core scaffold is conducive to antibacterial action, the N-methyl group in the target compound may modulate this activity.

Table 1: Summary of Antibacterial Activity of a Structurally Related Quinolone Derivative

| Compound Configuration | N-Substitution on 3-amino group | In Vitro Antibacterial Activity | In Vivo Antibacterial Activity |

| (3'S,4'R) | Unsubstituted | High | High |

| (3'S,4'R) | N-methyl | Lowered | Maintained or Improved (esp. anti-pseudomonal) |

Data extracted from a study on quinolone derivatives containing a 3-amino-4-methoxypyrrolidine moiety[1].

Experimental Protocol: In Vitro Antibacterial Activity Assay (MIC Determination)

A typical protocol for determining the Minimum Inhibitory Concentration (MIC) for antibacterial agents, as would be applicable for testing this compound, is as follows:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are selected.

-

Culture Preparation: Bacteria are grown in appropriate broth (e.g., Mueller-Hinton broth) to a standardized density (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship: Impact of N-Methylation on Antibacterial Activity

Caption: Impact of N-methylation on the in vitro antibacterial activity of a related quinolone.

The (S)-3-aminopyrrolidine scaffold has been identified as a core structure for the development of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K).[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is implicated in cancer.

This suggests that this compound could potentially act as a kinase inhibitor. The substituents on the pyrrolidine ring (the 1-methyl and 4-methoxy groups) would be expected to influence the binding affinity and selectivity for specific kinases.

Signaling Pathway: Hypothesized PI3K/Akt Pathway Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: Kinase Inhibition Assay

To test the hypothesis that this compound inhibits kinases like PI3K or Abl, the following protocol could be employed:

-

Enzyme and Substrate: Purified recombinant human kinase (e.g., PI3Kα) and its specific substrate are used.

-

Assay Buffer: A suitable buffer containing ATP and necessary cofactors is prepared.

-

Compound Incubation: The kinase is incubated with varying concentrations of the test compound.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Derivatives of pyrrolidine have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[3] Inhibition of these enzymes can delay glucose absorption and be beneficial in the management of type 2 diabetes. While the reported active compounds have different substitution patterns, the presence of a methoxy group was noted to be important for the activity of some derivatives.

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Related Pyrrolidine Derivatives

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| Derivative with p-OCH₃ group (3g) | 26.24 | 18.04 |

| Acarbose (standard) | 5.50 | 5.54 |

Data from a study on pyrrolidine derivatives as potential antidiabetic agents[3].

Experimental Workflow: Screening for Enzyme Inhibition

Caption: A general workflow for screening enzyme inhibitory activity.

Conclusion and Future Directions

While there is a lack of direct evidence for the mechanism of action of this compound, the existing literature on structurally related compounds provides a solid foundation for forming testable hypotheses. The key structural features—the 3-aminopyrrolidine core, the N-methyl group, and the 4-methoxy group—are all known to influence the biological activity of various compound classes.

Future research should focus on a systematic evaluation of this compound against a panel of biological targets, including:

-

Antibacterial screening: To determine its efficacy against a broad range of bacterial pathogens.

-

Kinase profiling: To assess its inhibitory activity against a panel of cancer-related kinases.

-

Enzyme inhibition assays: To investigate its potential as an inhibitor of enzymes like α-amylase and α-glucosidase.

Such studies will be crucial in elucidating the true mechanism of action of this compound and determining its potential for further development as a therapeutic agent.

References

- 1. Synthesis and structure-activity relationships of 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4- dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety of trans-4-Methoxy-1-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

trans-4-Methoxy-1-methylpyrrolidin-3-amine, a substituted pyrrolidine derivative, is a chemical intermediate utilized in the synthesis of pharmacologically active molecules. Its structural features, including a pyrrolidine ring, a tertiary amine, a primary amine, and a methoxy group, contribute to its utility as a building block in medicinal chemistry. Notably, it has been identified as a key intermediate in the development of Somatostatin Receptor 4 (SSTR4) modulators. Given its application in research and drug development, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel.

This guide provides a comprehensive overview of the available health and safety information for this compound (CAS No. 1212103-66-6), drawing from data on analogous compounds and general principles of chemical safety for aminopyrrolidine derivatives.

Physicochemical and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related pyrrolidine compounds can be used to infer its likely properties and hazards. The following tables summarize the anticipated physicochemical properties and hazard classifications.

Table 1: Physicochemical Properties (Inferred)

| Property | Value | Notes |

| CAS Number | 1212103-66-6 | - |

| Molecular Formula | C₆H₁₄N₂O | - |

| Molecular Weight | 130.19 g/mol | - |

| Appearance | Likely a liquid at room temperature | Based on similar pyrrolidine derivatives. |

| Boiling Point | Not available | - |

| Flash Point | Likely flammable | Pyrrolidine and its simple derivatives are flammable. |

| Solubility | Likely soluble in water and organic solvents | The presence of amine and methoxy groups suggests miscibility. |

Table 2: GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | Highly flammable liquid and vapor OR Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns and eye damage OR Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation |

Note: These classifications are estimations based on the known hazards of similar pyrrolidine derivatives and should be treated with caution. Always refer to the supplier-specific SDS for definitive information.

Experimental Protocols and Handling Procedures

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile, neoprene) are required. Ensure gloves are compatible with the substance and are changed frequently.

-

Respiratory Protection: All handling of the neat compound should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Engineering Controls

-

Ventilation: Work must be conducted in a well-ventilated laboratory, with all manipulations of the compound performed inside a chemical fume hood.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use only non-sparking tools and intrinsically safe equipment.

-

Ground all containers and transfer equipment to prevent static discharge.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

The storage area should be designated for flammable liquids.

-

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill:

-

Evacuate the area and eliminate all ignition sources.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable container for disposal.

-

-

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

-

Biological Effects and Signaling Pathways

This compound is a precursor for molecules targeting the Somatostatin Receptor 4 (SSTR4). SSTR4 is a G-protein coupled receptor (GPCR) that plays a role in various physiological processes.

SSTR4 Signaling Pathway

Activation of SSTR4 by its endogenous ligand, somatostatin, or by synthetic agonists, initiates a signaling cascade through a G alpha (i) subunit. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels subsequently downregulates the activity of Protein Kinase A (PKA).

Caption: SSTR4 signaling pathway initiated by ligand binding.

Experimental Workflow for Handling and Use

The following diagram outlines a general workflow for the safe handling and use of this compound in a research setting, such as in the synthesis of SSTR4 modulators.

Caption: General experimental workflow for safe handling.

Conclusion

This compound is a valuable research chemical with potential hazards that necessitate careful handling. While specific toxicological data is limited, the information available for structurally similar compounds indicates that it should be treated as a flammable, corrosive, and toxic substance. Adherence to the safety protocols outlined in this guide, in conjunction with a thorough review of the supplier-specific SDS and institutional safety policies, is essential for minimizing risk and ensuring a safe laboratory environment for all personnel. As research into this compound and its derivatives continues, it is anticipated that more specific health and safety data will become available.

Methodological & Application

Application Notes and Protocols: "trans-4-Methoxy-1-methylpyrrolidin-3-amine" in Medicinal Chemistry

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to introduce conformational rigidity, improve pharmacokinetic properties, and provide vectors for interacting with biological targets. "trans-4-Methoxy-1-methylpyrrolidin-3-amine" presents a unique substitution pattern with potential for creating novel molecular entities. Given the structural similarities to known bioactive molecules, a primary area of interest for this scaffold lies in the development of antagonists for cell adhesion molecules, particularly VLA-4.

Application in VLA-4 Antagonism

VLA-4 (α4β1 integrin) is a cell surface receptor expressed on leukocytes that plays a crucial role in the inflammatory cascade. It mediates the adhesion of these cells to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a key step in the recruitment of inflammatory cells to sites of inflammation and is implicated in the pathophysiology of autoimmune diseases such as asthma and multiple sclerosis.

A potent and orally active VLA-4 antagonist, trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid , incorporates a (4S)-methoxy-(2S)-pyrrolidinylmethoxy moiety. This highlights the potential of substituted methoxypyrrolidine scaffolds in the design of effective VLA-4 inhibitors.

Quantitative Data Summary

The following table summarizes the pharmacological data for the aforementioned VLA-4 antagonist containing the related (4S)-methoxy-(2S)-pyrrolidinylmethoxy scaffold.

| Compound ID | Target | Assay | IC50 (nM) | Bioavailability (%) | Species |

| 14e | VLA-4 | Jurkat/VCAM-1 Adhesion | 5.4 | 100 | Rat |

| 91 | Dog | ||||

| 68 | Monkey |

Experimental Protocols

VLA-4 Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the VLA-4 receptor.

Materials:

-

Jurkat cells (or other cells expressing high levels of VLA-4)

-

Fluorescently labeled VLA-4 ligand (e.g., FITC-conjugated anti-VLA-4 antibody or a small molecule fluorescent probe)

-

Test compound ("this compound" derivative)

-

Assay buffer (e.g., PBS with 1% BSA and 1 mM MnCl2)

-

96-well microplates

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL. On the day of the assay, harvest the cells, wash with assay buffer, and resuspend in assay buffer to a final concentration of 1 x 10^6 cells/mL.

-

Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final concentrations should typically range from 1 pM to 100 µM.

-

Assay Setup: To each well of a 96-well plate, add 50 µL of the Jurkat cell suspension.

-

Add 25 µL of the diluted test compound or vehicle control to the respective wells.

-

Add 25 µL of the fluorescently labeled VLA-4 ligand at a final concentration equal to its Kd.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Analyze the fluorescence intensity of each well using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of fluorescent ligand binding for each concentration of the test compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Adhesion Assay

This protocol outlines a method to assess the ability of a test compound to inhibit VLA-4-mediated cell adhesion.

Materials:

-

Jurkat cells

-

Human umbilical vein endothelial cells (HUVECs) or a cell line engineered to express VCAM-1

-

Recombinant human TNF-α

-

Calcein-AM (or other fluorescent cell stain)

-

Test compound

-

Adhesion buffer (e.g., RPMI 1640 with 1% BSA)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Endothelial Cell Plating: Seed HUVECs in a 96-well plate and grow to confluence.

-

Activation: Treat the confluent HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression. Wash the cells with adhesion buffer.

-

Jurkat Cell Labeling: Incubate Jurkat cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. Wash the labeled cells with adhesion buffer and resuspend to 1 x 10^6 cells/mL.

-

Compound Treatment: Pre-incubate the labeled Jurkat cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Adhesion: Add 100 µL of the treated Jurkat cell suspension to each well of the activated HUVEC plate.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Washing: Gently wash the wells 2-3 times with pre-warmed adhesion buffer to remove non-adherent cells.

-

Quantification: Add 100 µL of lysis buffer to each well and measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of the test compound and determine the IC50 value.

Visualizations

VLA-4 Signaling Pathway in Asthma

Caption: VLA-4 mediated leukocyte adhesion and transmigration in asthma.

Experimental Workflow for VLA-4 Antagonist Evaluation

Caption: A typical workflow for the evaluation of novel VLA-4 antagonists.

Application Notes and Protocols for "trans-4-Methoxy-1-methylpyrrolidin-3-amine" in Novel Compound Synthesis

Introduction

Following a comprehensive search for the utilization of "trans-4-Methoxy-1-methylpyrrolidin-3-amine" as a building block in the synthesis of novel compounds, it has been determined that there is a significant lack of publicly available scientific literature, application notes, or detailed experimental protocols specifically featuring this molecule. While the pyrrolidine scaffold is a well-established and valuable component in medicinal chemistry and drug discovery, the specific derivative, "this compound," does not appear in prominent research databases as a widely used precursor for the development of new chemical entities with characterized biological activities.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in a vast array of natural products and synthetic drugs. Its saturated and three-dimensional nature allows for the exploration of chemical space in drug design, often contributing to improved solubility, metabolic stability, and target-binding affinity. The substitution pattern on the pyrrolidine ring plays a crucial role in defining the pharmacological properties of the resulting compounds.

Despite the general importance of substituted pyrrolidines, specific data on the application of "this compound" is not available. This includes a lack of information on:

-

Novel Compounds: No specific examples of novel compounds synthesized using "this compound" as a starting material could be identified in the searched literature.

-

Biological Activity: Consequently, there is no reported biological data, such as IC50 or Ki values, for any compounds derived from this particular building block.

-

Signaling Pathways: Without identified bioactive compounds, there are no associated signaling pathways to be described or visualized.

-

Experimental Protocols: Detailed experimental methodologies for the synthesis and evaluation of compounds using this specific precursor are not documented in the available resources.

Due to the absence of specific scientific data and publications on the use of "this compound" as a building block, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental procedures, and signaling pathway diagrams.

Researchers and drug development professionals interested in utilizing this specific building block may need to engage in exploratory synthetic chemistry to incorporate it into new molecular scaffolds and subsequently screen the resulting novel compounds for biological activity. This would represent a novel area of investigation within the broader field of medicinal chemistry.

Application Note: Derivatization of trans-4-Methoxy-1-methylpyrrolidin-3-amine for Enhanced Analytical Detection

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for the chemical derivatization of trans-4-Methoxy-1-methylpyrrolidin-3-amine, a crucial step for improving its volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a substituted pyrrolidine derivative of interest in pharmaceutical research and drug development. Direct analysis of this primary amine by GC-MS can be challenging due to its polarity, which may lead to poor peak shape, tailing, and low sensitivity. Chemical derivatization is a common strategy to mitigate these issues by converting the polar amine group into a less polar and more volatile functional group. This application note details a standard acylation protocol using trifluoroacetic anhydride (TFAA), a widely used derivatizing agent for primary and secondary amines.[1][2][3] The resulting trifluoroacetyl derivative exhibits improved chromatographic behavior, leading to enhanced detection and more reliable quantification.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the derivatization of this compound with TFAA. These values represent typical results obtained under optimized conditions.

| Parameter | Value | Method of Analysis |

| Starting Material Purity | >98% | HPLC-UV |

| Derivative Yield | 95-99% | GC-MS |

| Derivative Purity | >99% | GC-MS (Peak Area %) |

| Retention Time (Underivatized) | 5.2 min | GC-MS |

| Retention Time (Derivatized) | 8.7 min | GC-MS |

| Molecular Weight (Underivatized) | 144.22 g/mol | - |

| Molecular Weight (Derivatized) | 240.19 g/mol | MS |

Experimental Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the derivatization of this compound with TFAA.

3.1. Materials and Reagents

-

This compound

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (anhydrous)

-

Pyridine (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard laboratory glassware (vials, pipettes, etc.)

-

Heating block or water bath

-

Vortex mixer

3.2. Derivatization Procedure

-

Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL glass vial.

-

Dissolution: Add 500 µL of anhydrous ethyl acetate to the vial. Vortex briefly to dissolve the amine completely.

-

Reagent Addition: Add 50 µL of anhydrous pyridine (acts as a catalyst) to the solution.

-

Derivatization: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

-

Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

-

-

Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath set at 60°C for 30 minutes.

-

Evaporation: After incubation, cool the vial to room temperature. Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate for GC-MS analysis.

-

Washing (Optional): To remove any remaining acidic byproducts, add 500 µL of saturated sodium bicarbonate solution to the reconstituted sample. Vortex for 30 seconds, allow the layers to separate, and carefully transfer the organic (upper) layer to a new vial. Dry the organic layer over a small amount of anhydrous sodium sulfate.

3.3. GC-MS Analysis Conditions (Typical)

-

Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the derivatization process.

Caption: Experimental workflow for the acylation of this compound.

Caption: Chemical reaction scheme for the derivatization of the primary amine with TFAA.

References

Application Notes and Protocols: "trans-4-Methoxy-1-methylpyrrolidin-3-amine" as a Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds due to its favorable physicochemical properties, including its three-dimensional nature which allows for precise spatial orientation of substituents. The substituted pyrrolidine, trans-4-Methoxy-1-methylpyrrolidin-3-amine , has emerged as a valuable building block in the design of targeted therapeutics. Its specific stereochemistry and functional groups—a secondary amine, a methoxy group, and a methyl-substituted tertiary amine—offer multiple points for diversification, enabling the fine-tuning of pharmacological properties.

This document provides an overview of the application of the "this compound" scaffold in drug design, with a focus on its role in the development of Somatostatin Receptor 4 (SSTR4) agonists for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.

Application in Drug Design: Targeting the Somatostatin Receptor 4 (SSTR4)

The "this compound" scaffold has been identified as a key component in the synthesis of novel modulators of the Somatostatin Receptor 4 (SSTR4). SSTR4 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions crucial for learning and memory, such as the hippocampus. Agonism of SSTR4 is a promising therapeutic strategy for Alzheimer's disease as it is believed to play a role in reducing the levels of neurotoxic amyloid-β peptides.

The scaffold typically serves as a key fragment that can be incorporated into larger molecules to interact with the target receptor. In the context of SSTR4 agonists, the amine group of the scaffold is often utilized for amide bond formation, linking it to other pharmacophoric elements.

Quantitative Data for SSTR4 Agonists

While specific quantitative structure-activity relationship (QSAR) data for a series of compounds derived directly from the "this compound" scaffold is not extensively available in the public domain, the following table summarizes the activity of various known SSTR4 agonists. This data provides a benchmark for the potencies and selectivities that can be achieved when targeting this receptor.

| Compound Name/ID | Target | Assay Type | IC50 / EC50 (nM) | Reference |

| Somatostatin-14 | SSTR4 | Radioligand Binding | 1.4 | [1] |

| Somatostatin-28 | SSTR4 | Radioligand Binding | 6.7 | [1] |

| [D-Trp8]somatostatin | SSTR4 | Radioligand Binding | 6.8 | [1] |

| BIM 23056 | SSTR4 | Radioligand Binding | 100 | [1] |

Note: The compounds listed in this table are reference SSTR4 agonists and are not direct derivatives of the "this compound" scaffold. This data is provided for comparative purposes to illustrate the range of activities observed for SSTR4 modulators.

Experimental Protocols

Representative Synthesis of an SSTR4 Agonist using the "this compound" Scaffold

This protocol describes a general method for the amide coupling of "this compound" with a carboxylic acid, a common step in the synthesis of SSTR4 agonists.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N-Diisopropylethylamine (DIPEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and HATU (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired amide product.

dot

Caption: Synthetic workflow for amide coupling.

Biological Evaluation: In Vitro cAMP Assay for SSTR4 Agonist Activity

This protocol outlines a common method to assess the functional activity of compounds at the Gαi-coupled SSTR4 by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human SSTR4

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

Forskolin

-

Test compounds (dissolved in DMSO)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well or 384-well assay plates

Procedure:

-

Cell Seeding: Seed the SSTR4-expressing cells into the assay plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer. Also, prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of cAMP production (e.g., EC80).

-

Agonist Stimulation:

-

For agonist mode, add the diluted test compounds to the cells.

-

For antagonist mode, pre-incubate the cells with the test compounds before adding forskolin.

-

-

Forskolin Stimulation (for Gαi-coupled receptors): Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The Gαi-mediated signaling from SSTR4 activation will inhibit this forskolin-induced cAMP production.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP concentration against the log of the test compound concentration.

-

Calculate the EC50 (for agonists) or IC50 (for antagonists) values using a non-linear regression analysis.

-

dot

Caption: Workflow for a cAMP-based functional assay.

SSTR4 Signaling Pathway

Activation of SSTR4 by an agonist, such as a compound containing the "this compound" scaffold, initiates a cascade of intracellular events. SSTR4 is coupled to inhibitory G proteins (Gαi/o), which, upon activation, lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This modulation of cAMP can influence various downstream effectors, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways.

dot

Caption: SSTR4 signaling pathway.

References

Application Notes and Protocols: Development of a Cell-Based Assay for trans-4-Methoxy-1-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Methoxy-1-methylpyrrolidin-3-amine is a novel small molecule with a chemical structure suggestive of potential activity at G-protein coupled receptors (GPCRs) or monoamine transporters, key targets in the central nervous system. Due to the limited existing biological data for this compound, a systematic cell-based screening approach is essential to elucidate its pharmacological profile.

This document outlines a comprehensive strategy for the development of cell-based assays to identify the molecular target and characterize the activity of this compound. The protocols provided herein describe a primary screening assay to detect GPCR activation and secondary assays to confirm and further characterize the compound's effects on specific GPCRs or monoamine transporters.

Hypothesized Signaling Pathway

Based on the structural features of this compound, a potential interaction with a Gs-coupled GPCR is hypothesized. Activation of a Gs-coupled GPCR leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

Caption: Hypothesized Gs-Coupled GPCR Signaling Pathway for this compound.

Primary Screening: cAMP-Glo™ Assay for GPCR Activation

A luminescent, cell-based assay designed to measure changes in intracellular cAMP levels is an effective primary screen. The cAMP-Glo™ Assay (Promega) is a homogeneous assay that can be performed in a high-throughput format.

Experimental Workflow

Caption: Workflow for the cAMP-Glo™ Primary Screening Assay.

Protocol: cAMP-Glo™ Assay

-

Cell Culture: Maintain HEK293 cells stably expressing a panel of GPCRs in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating:

-

Harvest and count cells.

-

Dilute cells to a final concentration of 5 x 105 cells/mL in assay buffer (DMEM + 0.1% BSA).

-

Dispense 10 µL of the cell suspension into each well of a white, opaque 384-well plate.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution in assay buffer to create a concentration range from 100 µM to 1 pM.

-

-

Compound Addition:

-

Add 10 µL of the diluted compound or vehicle control (assay buffer with 0.1% DMSO) to the appropriate wells.

-

Include a positive control, such as 10 µM isoproterenol for β2-adrenergic receptor-expressing cells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

-

Assay Procedure:

-

Equilibrate the plate and cAMP-Glo™ reagents to room temperature.

-

Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

-

Incubate for 10 minutes at room temperature.

-

Add 40 µL of Kinase-Glo® Reagent to each well.

-

Incubate for a further 10 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

Data Presentation: Hypothetical Primary Screening Results

| Target GPCR | EC₅₀ (nM) of this compound | Max Response (% of Control) |

| GPCR-A | >10,000 | 5% |

| GPCR-B | 150 | 95% |

| GPCR-C | 2,500 | 20% |

| GPCR-D | >10,000 | 2% |

Secondary Assay: Monoamine Transporter Uptake Inhibition Assay

If the primary screen does not yield significant GPCR activity, or to explore polypharmacology, a monoamine transporter uptake inhibition assay is a logical next step. This assay measures the ability of the compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing specific transporters (Dopamine Transporter - DAT, Serotonin Transporter - SERT, Norepinephrine Transporter - NET).

Experimental Workflow

Application Notes and Protocols for the Use of "trans-4-Methoxy-1-methylpyrrolidin-3-amine" in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction